Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate
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Overview
Description
Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a cyclohexane ring, and a propanoate ester group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling and functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized via cyclization reactions, often using Grignard reagents or other organometallic compounds.
Coupling Reactions: The key step involves coupling the pyridine and cyclohexane rings, which can be done using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the propanoate group, which can be achieved using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the ester or amide groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate can be compared with other similar compounds, such as:
Methyl 3-aminopropanoate: Lacks the cyclohexane and pyridine rings, making it
Properties
IUPAC Name |
methyl 3-[(2,2-dimethylcyclohexanecarbonyl)amino]-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2)9-5-4-6-14(18)17(22)20-15(12-16(21)23-3)13-7-10-19-11-8-13/h7-8,10-11,14-15H,4-6,9,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCYFLPKUFCBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)NC(CC(=O)OC)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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